Dabrafenib Mesylate

Description

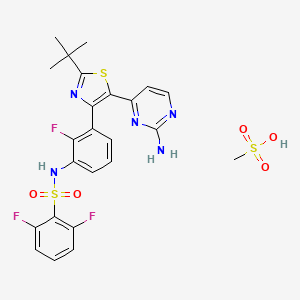

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGMKSIHIVVYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152500 | |

| Record name | Dabrafenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195768-06-9 | |

| Record name | Dabrafenib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabrafenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabrafenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1195768-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABRAFENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dabrafenib Mesylate in BRAF V600E Mutated Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib mesylate is a potent and selective inhibitor of mutated BRAF kinase, which has become a cornerstone in the treatment of BRAF V600E mutated metastatic melanoma. This technical guide provides an in-depth exploration of the mechanism of action of dabrafenib, supported by quantitative data from pivotal clinical trials and preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

Molecular Mechanism of Action

Dabrafenib is a reversible, ATP-competitive inhibitor that selectively targets the BRAF V600E mutant kinase.[1] In healthy cells, the RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. The binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface initiates a signaling cascade that activates RAS. Activated RAS, in turn, recruits and activates RAF kinases (ARAF, BRAF, CRAF). RAF proteins then phosphorylate and activate MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell cycle progression and survival.

In approximately 50% of melanomas, a specific mutation in the BRAF gene, the V600E substitution, leads to constitutive activation of the BRAF protein.[2] This oncogenic BRAF V600E mutant kinase is constitutively active, leading to aberrant and uncontrolled downstream signaling through the MAPK pathway, independent of upstream signals. This sustained signaling drives melanoma cell proliferation and survival.

Dabrafenib is designed to specifically bind to the ATP-binding site of the constitutively active BRAF V600E kinase, preventing its catalytic activity.[1] This inhibition blocks the phosphorylation of MEK and subsequently ERK, thereby halting the oncogenic signaling cascade. The downstream effects include cell cycle arrest at the G1 phase and induction of apoptosis, ultimately leading to tumor regression.[3]

Signaling Pathway Inhibition

The primary mechanism of dabrafenib is the targeted inhibition of the MAPK/ERK signaling pathway in BRAF V600E mutated melanoma cells.

Paradoxical MAPK Pathway Activation

An important aspect of first-generation BRAF inhibitors like dabrafenib is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells. In cells with wild-type BRAF and upstream activation of RAS, dabrafenib binding to one BRAF molecule in a RAF dimer can allosterically transactivate the other RAF protomer, leading to increased, rather than decreased, MEK and ERK signaling. This can promote the growth of secondary skin cancers, such as cutaneous squamous cell carcinomas.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of dabrafenib has been quantified in numerous studies, providing key metrics for its activity.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | BRAF Mutation | Dabrafenib IC50 (nM) | Reference |

| A375 | V600E | 9.5 - 200 | [3][4] |

| C32 | V600E | 16.38 - 21.05 | [4] |

| WM-115 | V600D | <30 | [5] |

| YUMAC | V600K | <30 | [5] |

| BRAF V600E Mutant Cell Lines (Sensitive) | V600E | < 100 | [6] |

| BRAF V600E Mutant Cell Lines (Resistant) | V600E | > 100 | [6] |

Clinical Efficacy: Data from BREAK-2 and BREAK-3 Trials

The BREAK-2 (NCT01153763) and BREAK-3 (NCT01227889) clinical trials were pivotal in establishing the clinical benefit of dabrafenib monotherapy in patients with BRAF V600E/K-mutated metastatic melanoma.

Table 2: Efficacy of Dabrafenib in the BREAK-2 Phase II Trial [7][8][9][10]

| Parameter | BRAF V600E (n=76) | BRAF V600K (n=16) |

| 5-Year Progression-Free Survival (PFS) | 11% | - |

| 5-Year Overall Survival (OS) | 20% | - |

| Median Overall Survival (OS) | 13.1 months | 12.9 months |

| Confirmed Response Rate | 59% | - |

| Median Progression-Free Survival (PFS) | 6.3 months | - |

Table 3: Efficacy of Dabrafenib vs. Dacarbazine in the BREAK-3 Phase III Trial [7][8][10][11][12][13][14]

| Parameter | Dabrafenib (n=187) | Dacarbazine (n=63) | Hazard Ratio (95% CI); p-value |

| Median Progression-Free Survival (PFS) | 6.9 months | 2.7 months | 0.37 (0.23-0.57); <0.0001 |

| 5-Year Progression-Free Survival (PFS) | 12% | 3% | - |

| Median Overall Survival (OS) | 20.0 months | 15.6 months | 0.77 (0.52-1.13) |

| 5-Year Overall Survival (OS) | 24% | 22% | - |

| Confirmed Overall Response Rate (ORR) | 53% | 19% | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the mechanism and efficacy of dabrafenib.

Cell Viability Assay

Objective: To determine the cytotoxic effect of dabrafenib on melanoma cell lines.

Methodology:

-

Cell Culture: BRAF V600E mutated melanoma cell lines (e.g., A375, C32) and BRAF wild-type cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Seeding: Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of dabrafenib (e.g., 1-200 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the treatment for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

Objective: To assess the effect of dabrafenib on the phosphorylation status of key proteins in the MAPK pathway.

Methodology:

-

Cell Treatment: Melanoma cells are treated with dabrafenib at various concentrations for a specified time (e.g., 1 hour).

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of BRAF, MEK, and ERK.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of dabrafenib in a more clinically relevant tumor model.

Methodology:

-

Tumor Implantation: Fresh tumor tissue from a BRAF V600E mutated melanoma patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives dabrafenib orally, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for p-ERK).

Mechanisms of Resistance to Dabrafenib

Despite the initial impressive responses, many patients develop resistance to dabrafenib. The primary mechanisms of resistance involve the reactivation of the MAPK pathway.

Key Resistance Mechanisms:

-

NRAS Mutations: Activating mutations in NRAS can reactivate the MAPK pathway downstream of BRAF.

-

MEK1/2 Mutations: Mutations in MEK1 or MEK2 can render them resistant to the effects of upstream BRAF inhibition.

-

BRAF Amplification: Increased copy number of the mutant BRAF gene can overcome the inhibitory effects of dabrafenib.

-

BRAF Splice Variants: Alternative splicing of BRAF can lead to the formation of truncated proteins that dimerize and signal in a BRAF inhibitor-resistant manner.

-

Activation of Parallel Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT pathway, can bypass the need for MAPK signaling.

Conclusion

This compound is a highly effective targeted therapy for BRAF V600E mutated melanoma, acting through the specific inhibition of the constitutively active BRAF kinase and subsequent downregulation of the MAPK signaling pathway. While its efficacy is well-documented in both preclinical and clinical settings, the development of resistance remains a significant challenge. A thorough understanding of its mechanism of action, paradoxical effects, and resistance pathways is essential for the development of next-generation inhibitors and combination therapies to improve outcomes for patients with metastatic melanoma.

References

- 1. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanoma - Wikipedia [en.wikipedia.org]

- 3. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]

- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term outcomes in patients with BRAF V600-mutant metastatic melanoma receiving dabrafenib monotherapy: Analysis from phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Dabrafenib in BRAF-mutated metastatic melanoma: a multicentre, open-label, phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsk.com [gsk.com]

Dabrafenib Mesylate: A Deep Dive into its Role in the MAPK/ERK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dabrafenib, a potent and selective inhibitor of BRAF kinases, has emerged as a cornerstone in the treatment of cancers harboring specific BRAF mutations, most notably BRAF V600E-mutant metastatic melanoma.[1][2] This technical guide provides a comprehensive overview of Dabrafenib Mesylate's mechanism of action within the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this targeted therapy. This document will delve into the quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In a significant portion of melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[4] Dabrafenib acts as an ATP-competitive inhibitor, specifically targeting the mutated BRAF protein, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Dabrafenib

| Kinase Target | IC50 (nM) | Reference |

| BRAF V600E | 0.8 | [6] |

| BRAF wild-type | 3.2 | [6] |

| CRAF | 5.0 | [6] |

| BRAF V600K | Not explicitly stated, but active | [5] |

| BRAF V600D | Not explicitly stated, but active | [5] |

| SIK1 | <100 | [1] |

| NEK11 | <100 | [1] |

| LIMK1 | <100 | [1] |

Table 2: Cellular Activity of Dabrafenib in BRAF-Mutant Cell Lines

| Cell Line | BRAF Mutation | gIC50 (nM) | Assay Type | Reference |

| A375P | V600E | <200 | Cell Proliferation | [7] |

| SK-MEL-28 | V600E | <200 | Cell Proliferation | [7] |

| WM-115 | V600D | <30 | Cell Proliferation | [7] |

| YUMAC | V600K | <30 | Cell Proliferation | [7] |

| M411 | V600E | <100 | Cell Viability | [8] |

| M299 | V600E | >100 (Resistant) | Cell Viability | [8] |

Experimental Protocols

In Vitro BRAF Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature sources.[3][4][9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against BRAF V600E kinase activity.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Unactive MEK1 as substrate

-

Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[9]

-

ATP

-

Dabrafenib stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

Procedure:

-

Prepare Reagents:

-

Dilute BRAF V600E enzyme and MEK1 substrate in Kinase Assay Buffer to desired concentrations.

-

Prepare a serial dilution of Dabrafenib in Kinase Assay Buffer containing a constant, low percentage of DMSO.

-

Prepare ATP solution at a concentration close to the Km for BRAF.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the BRAF V600E enzyme solution.

-

Add the serially diluted Dabrafenib or vehicle control (DMSO) to the respective wells.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add the MEK1 substrate and ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detect Kinase Activity:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay and published studies.[12][13][14][15][16][17]

Objective: To determine the growth inhibitory concentration (gIC50) of Dabrafenib on BRAF-mutant melanoma cell lines.

Materials:

-

BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete cell culture medium

-

Dabrafenib stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding:

-

Seed melanoma cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of Dabrafenib in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Dabrafenib or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

-

Assay Measurement:

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of Dabrafenib concentration and determine the gIC50 value.

-

Western Blot Analysis of ERK Phosphorylation

This protocol is a standard procedure for Western blotting to assess protein phosphorylation levels.[8][18][19]

Objective: To qualitatively and quantitatively assess the inhibition of ERK phosphorylation in BRAF-mutant cells upon treatment with Dabrafenib.

Materials:

-

BRAF V600E-mutant melanoma cell lines

-

Dabrafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To assess total ERK levels as a loading control, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Signaling Pathways and Experimental Workflows

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on BRAF.

Caption: Paradoxical activation of the MAPK pathway by Dabrafenib in BRAF wild-type cells.

Caption: Experimental workflow for determining the IC50 of Dabrafenib in an in vitro kinase assay.

Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, acquired resistance is a significant clinical challenge. The primary mechanisms of resistance involve the reactivation of the MAPK pathway, often through the following alterations:

-

NRAS and KRAS Mutations: Acquired mutations in NRAS or KRAS can reactivate the MAPK pathway upstream of BRAF, bypassing the inhibitory effect of Dabrafenib.[12]

-

BRAF Amplification and Splice Variants: Increased copy number of the mutated BRAF gene or the expression of BRAF splice variants can overcome Dabrafenib's inhibitory effects.[20]

-

MEK1/2 Mutations: Mutations in the downstream kinases MEK1 and MEK2 can lead to constitutive activation, rendering the pathway independent of BRAF signaling.[20]

-

Feedback Reactivation: Inhibition of BRAF can lead to a feedback loop that results in the activation of other signaling pathways, such as the PI3K/AKT pathway, which can promote cell survival.[3][9][10]

-

Paradoxical Activation: In cells with wild-type BRAF but an upstream RAS mutation, BRAF inhibitors like Dabrafenib can paradoxically activate the MAPK pathway.[11][13] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream signaling.[21]

Conclusion

This compound is a highly effective targeted therapy for cancers driven by BRAF V600 mutations. Its mechanism of action through the specific inhibition of the MAPK/ERK signaling pathway is well-characterized. This guide has provided a detailed overview of the quantitative aspects of Dabrafenib's activity, standardized protocols for its in vitro and cellular characterization, and a summary of the key resistance mechanisms. A thorough understanding of these aspects is crucial for the ongoing research and development of novel therapeutic strategies to overcome resistance and improve patient outcomes. The combination of Dabrafenib with MEK inhibitors, such as Trametinib, is a clinically validated approach to delay the onset of resistance and enhance therapeutic efficacy.[12] Future research will likely focus on further elucidating resistance mechanisms and developing next-generation inhibitors and combination therapies to provide more durable responses for patients.

References

- 1. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ch.promega.com [ch.promega.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 15. OUH - Protocols [ous-research.no]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 17. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 18. researchgate.net [researchgate.net]

- 19. Fit-for-Purpose Ki-67 Immunohistochemistry Assays for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]

- 21. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]

The Next Generation of Targeted Cancer Therapy: A Technical Guide to a Potent and Selective Paradox-Breaking Raf Kinase Inhibitor

An In-depth Analysis of PLX8394 (Plixorafenib) for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival. First-generation BRAF inhibitors demonstrated remarkable efficacy in patients with BRAF V600E-mutant melanoma. However, their clinical utility is hampered by the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies and acquired resistance. This guide provides a comprehensive technical overview of a next-generation, potent, and selective Raf kinase inhibitor, PLX8394 (Plixorafenib), which has been designed to overcome the limitations of its predecessors.

Introduction: The Challenge of Paradoxical Activation

First-generation Raf inhibitors, such as vemurafenib and dabrafenib, effectively target the monomeric, constitutively active BRAF V600E mutant protein.[1] However, in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations), these inhibitors bind to one protomer of a RAF dimer, leading to the allosteric transactivation of the unbound protomer.[2] This paradoxical activation of the MAPK pathway can promote the growth of secondary tumors and contribute to the development of therapeutic resistance.[1][2]

To address this challenge, "paradox-breaker" inhibitors were developed. These agents are designed to inhibit oncogenic BRAF mutants without inducing paradoxical pathway activation.[1][3] PLX8394 is a leading example of such a compound, demonstrating a unique mechanism of action that selectively disrupts BRAF-containing dimers.[4][5]

PLX8394 (Plixorafenib): A "Paradox-Breaker" Raf Inhibitor

PLX8394 is an orally available, small-molecule inhibitor that exhibits potent and selective activity against BRAF kinases.[6][7] A key feature of PLX8394 is its ability to disrupt the formation of BRAF-containing dimers, including both BRAF homodimers and BRAF/CRAF heterodimers, which are crucial for signaling in both BRAF-mutant and some RAS-mutant contexts.[4][8] Unlike first-generation inhibitors, PLX8394 does not promote the formation of CRAF homodimers, thus avoiding the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[4][8]

Mechanism of Action

The differential effect of PLX8394 compared to first-generation inhibitors is rooted in its distinct binding mode to the RAF kinase domain. While first-generation inhibitors stabilize the active conformation of one protomer in a dimer, leading to the transactivation of the other, PLX8394 binding disrupts the dimer interface, particularly involving the αC-helix, a critical region for RAF dimerization.[5][8] This disruption prevents the allosteric activation of the partner protomer, thereby abrogating paradoxical signaling.[8]

The signaling pathway differences are illustrated in the following diagrams:

References

- 1. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beonemedinfo.com [beonemedinfo.com]

- 3. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. helios.eie.gr [helios.eie.gr]

- 6. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. oncotarget.com [oncotarget.com]

a potent inhibitor of the RAF proteins BRAF and CRAF through ATP competitive binding.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potent small-molecule inhibitors that target the BRAF and CRAF kinases through ATP-competitive binding. It covers the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: The Role of RAF Kinases in Oncology

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of three serine/threonine-protein kinases—ARAF, BRAF, and CRAF (also known as Raf-1)—that play a central role in cellular signal transduction.[1][] They are key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4][5] This pathway is crucial for regulating normal cellular processes, including proliferation, differentiation, survival, and apoptosis.[]

In many human cancers, this pathway becomes dysregulated, often through activating mutations in the genes encoding RAS or RAF proteins.[3][4] Mutations in BRAF are particularly common, with the V600E substitution being the most frequent, occurring in approximately 90% of all RAF mutation cases.[6] This specific mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and tumor growth.[7] Consequently, BRAF, along with its isoform CRAF, has become a prime target for the development of anti-cancer therapeutics.[8]

Small-molecule inhibitors that competitively bind to the ATP-binding pocket of RAF kinases have emerged as a successful therapeutic strategy.[8][9] These drugs are designed to block the kinase activity of the mutant BRAF protein, thereby shutting down the hyperactive downstream signaling and inhibiting tumor growth.[7] This guide focuses on these ATP-competitive inhibitors, detailing their characteristics and the methodologies used to evaluate them.

The RAS-RAF-MEK-ERK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade that transmits extracellular signals to the nucleus to regulate gene expression.[10] The process is initiated by the activation of cell surface receptors, which leads to the activation of the small GTPase, RAS.[3][4] Activated RAS then recruits RAF kinases to the cell membrane, where they become activated through a complex process involving dimerization and phosphorylation.[][10] Activated RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[1][4] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[4]

Overview of ATP-Competitive RAF Inhibitors

RAF inhibitors are broadly classified based on their binding mode and their effect on kinase conformation.[8] Most clinically approved inhibitors are ATP-competitive, meaning they bind to the kinase domain's ATP pocket, preventing the phosphorylation of downstream targets like MEK.[9][11]

-

First-Generation Inhibitors: These drugs, including Vemurafenib and Dabrafenib, were revolutionary in treating patients with BRAF V600E-mutant melanoma.[1][12] They are highly selective for the active conformation of BRAF V600E.[1][9] However, a significant limitation is the phenomenon of "paradoxical activation," where these inhibitors can promote RAF dimerization and activate the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations.[13]

-

Second-Generation and Pan-RAF Inhibitors: Developed to overcome the limitations of earlier drugs, these inhibitors (e.g., Encorafenib, Lifirafenib, KIN-2787) are designed to inhibit both monomeric and dimeric forms of RAF kinases.[14][15][16] Pan-RAF inhibitors target all three RAF isoforms (ARAF, BRAF, CRAF) with the goal of providing more complete pathway inhibition and overcoming resistance mechanisms.[14][17][18]

Data Presentation: Inhibitor Potency

The potency of RAF inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical or cell-based assay. The following table summarizes publicly available IC50 data for several notable ATP-competitive RAF inhibitors.

| Inhibitor | Target | IC50 (nM) | Inhibitor Type | Reference |

| Vemurafenib | B-RafV600E | 31 | First-Generation | [16] |

| c-Raf-1 | 48 | |||

| Wild-Type B-Raf | 100 | |||

| Dabrafenib | B-RafV600E | 0.6 | First-Generation | [11] |

| C-Raf | 5 | [11] | ||

| Sorafenib | c-Raf-1 | 6 | First-Generation (Multi-kinase) | [16] |

| B-Raf | 22 | [16] | ||

| VEGFR-2 | 90 | [16] | ||

| Encorafenib | B-RafV600E | 0.35 | Second-Generation | [15] |

| B-Raf | 0.47 | [15] | ||

| C-Raf | 0.30 | [15] | ||

| KIN-2787 | BRAF | 0.06 - 3.46 | Pan-RAF | [14] |

| CRAF | 0.06 - 3.46 | [14] | ||

| ARAF | 0.06 - 3.46 | [14] | ||

| Lifirafenib (BGB-283) | B-RafV600E | 23 | Pan-RAF | [16] |

| EGFR | 29 | [16] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols & Workflows

Characterizing a novel RAF inhibitor requires a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified RAF kinase. A common method involves measuring the phosphorylation of the RAF substrate, MEK.[19]

Protocol:

-

Reagent Preparation: Prepare assay buffer, purified recombinant RAF enzyme (e.g., BRAF V600E), biotinylated MEK substrate, and ATP.

-

Inhibitor Dilution: Create a serial dilution of the test compound (inhibitor) in DMSO and then dilute further in the assay buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, combine the RAF enzyme, the test compound at various concentrations, and the MEK substrate.

-

Initiation: Start the phosphorylation reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated MEK. This can be done using various technologies, such as AlphaScreen, HTRF, or luminescence-based methods like Kinase-Glo®, which measures the amount of ATP remaining after the reaction.[19][20]

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This cell-based assay determines an inhibitor's ability to block the MAPK pathway in a more physiologically relevant context. It measures the phosphorylation of ERK, the downstream effector of the RAF-MEK cascade.[19]

Protocol:

-

Cell Culture: Plate cancer cells known to have a specific RAF status (e.g., A375 melanoma cells with BRAF V600E mutation) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the RAF inhibitor for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Remove the treatment media and lyse the cells to release cellular proteins.

-

Detection (Western Blot): Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control). Visualize bands using secondary antibodies and chemiluminescence.

-

Detection (HTRF/ELISA): Alternatively, use a high-throughput method like a sandwich ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, cell lysates are added to a plate pre-coated with a capture antibody (e.g., total ERK), and a detection antibody conjugated to a fluorophore (e.g., anti-p-ERK) is used for quantification.

-

Data Analysis: Quantify the p-ERK signal relative to the total ERK signal. Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC50.

This assay assesses the ultimate biological effect of the inhibitor: its ability to stop the growth of or kill cancer cells.

Protocol:

-

Cell Plating: Seed cancer cells with the relevant BRAF mutation (and wild-type controls for selectivity) in 96-well plates.

-

Compound Treatment: After allowing cells to attach, treat them with a range of inhibitor concentrations.

-

Incubation: Incubate the plates for an extended period, typically 72 hours, to allow for effects on cell division to manifest.

-

Viability Measurement: Quantify the number of viable cells using a suitable reagent. A common choice is CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.[19]

-

Data Analysis: Normalize the viability data to untreated control cells. Plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or EC50 value.

Conclusion

ATP-competitive inhibitors of BRAF and CRAF have transformed the treatment landscape for BRAF-mutant cancers, particularly melanoma.[1][21][22] The development from first-generation, mutant-selective inhibitors to next-generation pan-RAF inhibitors reflects a deeper understanding of RAF biology, including the critical role of dimerization and the mechanisms of drug resistance.[14][23] The experimental protocols detailed in this guide represent the standard methodologies for characterizing the potency and cellular efficacy of these compounds. As research continues, the focus will likely remain on developing inhibitors that can overcome resistance, minimize off-target effects like paradoxical activation, and provide durable responses for patients.

References

- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]

- 8. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 13. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. mdpi.com [mdpi.com]

- 16. selleckchem.com [selleckchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. pnas.org [pnas.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 22. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 23. promegaconnections.com [promegaconnections.com]

The Role of Dabrafenib Mesylate in Inducing G1 Cell Cycle Arrest and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Dabrafenib Mesylate, a targeted therapeutic agent, induces G1 cell cycle arrest and apoptosis in cancer cells harboring specific BRAF mutations. The document details the underlying signaling pathways, presents quantitative data from preclinical studies, and offers comprehensive experimental protocols for key assays.

Introduction to this compound

Dabrafenib is a potent, ATP-competitive, selective inhibitor of the RAF family of kinases, with high affinity for the mutated BRAF V600 protein.[1][2][3] Approximately 50% of patients with metastatic melanoma have a BRAF mutation, which results in constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] This aberrant signaling drives uncontrolled cell proliferation and survival.[4][6] Dabrafenib is approved for the treatment of patients with unresectable or metastatic melanoma carrying the BRAF V600E or V600K mutations.[1][7] By targeting the driver mutation, Dabrafenib effectively disrupts the downstream signaling cascade, leading to cell cycle arrest and programmed cell death (apoptosis).[1][8]

Mechanism of Action: Inhibition of the MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, division, and survival.[6] In cancer cells with a BRAF V600 mutation, the BRAF protein is perpetually active, leading to constant downstream signaling.[2] Dabrafenib works by binding to the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[2] This blockade results in decreased phosphorylation of ERK1 and ERK2, the final kinases in this cascade.[1][6] The inhibition of ERK signaling is the central event that triggers Dabrafenib's anti-tumor effects.[8]

Induction of G1 Cell Cycle Arrest

The inhibition of ERK activity by Dabrafenib has a direct impact on the cell cycle machinery, leading to an arrest in the G1 phase.[1][8] Active ERK typically promotes the transcription of key cell cycle regulators, most notably Cyclin D1.[9]

Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6).[10] This complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[9][11] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the genes required for the transition from the G1 to the S phase of the cell cycle.[11]

By inhibiting the MAPK pathway, Dabrafenib reduces the expression of Cyclin D1.[9] This prevents the formation of the Cyclin D1-CDK4/6 complex, leaving Rb in its active, hypophosphorylated state.[9] Consequently, E2F remains sequestered, and the cell is unable to proceed into the S phase, resulting in G1 arrest.[10] Furthermore, Dabrafenib treatment has been shown to upregulate the CDK inhibitor p27, which further contributes to the G1 block.[8]

Quantitative Data: G1 Cell Cycle Arrest

The following table summarizes data from preclinical studies, demonstrating the effect of Dabrafenib on cell cycle distribution in BRAF V600E-mutant melanoma cell lines.

| Cell Line | Dabrafenib Concentration | Treatment Duration | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Reference |

| A375 | 25 nM | 24 h | Not specified | Increased G0/G1 population | [12] |

| A375P | 0.1 µM | 72 h | ~55% | ~75% | [8] |

| SK-MEL-28 | 0.1 µM | 72 h | ~60% | ~80% | [8] |

| WM1366 (NRAS-mutant) | 100 nM | Not specified | Not specified | ~10% increase in G1 phase | [13] |

Induction of Apoptosis

In addition to halting proliferation, Dabrafenib actively promotes cancer cell death through the induction of apoptosis.[1][5] The MAPK pathway's role in promoting survival is partly mediated by its regulation of the BCL-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[14]

Inhibition of ERK signaling by Dabrafenib disrupts this pro-survival balance. It leads to the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic BH3-only proteins such as BIM and PUMA.[15][16] This shift allows for the activation of the pro-apoptotic effector proteins BAX and BAK, which oligomerize on the outer mitochondrial membrane, leading to its permeabilization.[14]

The compromised mitochondrial membrane releases cytochrome c into the cytosol.[15] Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which recruits and activates caspase-9, an initiator caspase.[15] Active caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[1][15] These executioner caspases are responsible for cleaving a multitude of cellular substrates, culminating in the characteristic morphological and biochemical features of apoptosis.[15]

Quantitative Data: Apoptosis Induction

The following table presents quantitative data on apoptosis induction following Dabrafenib treatment in BRAF V600E-mutant cell lines.

| Cell Line | Dabrafenib Concentration | Treatment Duration | Assay | Result | Reference |

| A375P | 0.1 µM | 72 h | Caspase-3/7 Activation | ~10-fold increase over control | [8] |

| SK-MEL-28 | 0.1 µM | 72 h | Caspase-3/7 Activation | ~4-fold increase over control | [8] |

| A375 (with Trametinib) | 0.7 µM | Not specified | Western Blot | 4.3-fold increase in Caspase-3 | [15][17] |

| RPMI 7951 (with Trametinib) | 0.7 µM | Not specified | Western Blot | 4.2-fold increase in Caspase-3 | [15][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for the key assays used to evaluate Dabrafenib's effects on the cell cycle and apoptosis.

Experimental Workflow Overview

A typical experimental workflow to assess the effects of Dabrafenib involves cell culture, drug treatment, and subsequent analysis using various assays.

Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[18][19][20]

-

Cell Preparation: Seed 1-2 x 10^6 cells in appropriate culture plates and allow them to adhere overnight. Treat cells with the desired concentration of Dabrafenib or vehicle control (DMSO) for the specified duration (e.g., 24-72 hours).

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet once with 5 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant.

-

Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18] Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 0.5 mL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.[20] Gate on single cells to exclude doublets.

Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

-

Cell Preparation: Culture and treat cells with Dabrafenib as described in the cell cycle protocol.

-

Harvesting: Collect all cells, including the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.[22]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry (within 1 hour).

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK, cell cycle, and apoptosis pathways.[24]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, Cyclin D1, p-Rb, total Rb, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

References

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory Effects of BRAF, MEK, and CDK4/6 Inhibitors: Implications for Combining Targeted Therapy and Immune Checkpoint Blockade for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Let-7a microRNA modulates caspase-3-dependent apoptosis in melanoma cells treated with dabrafenib and trametinib combination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Let-7a microRNA modulates caspase-3-dependent apoptosis in melanoma cells treated with dabrafenib and trametinib combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bdbiosciences.com [bdbiosciences.com]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Dabrafenib Mesylate on Downstream Biomarkers: A Technical Guide to Understanding Phosphorylated ERK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Dabrafenib Mesylate, a potent and selective inhibitor of mutant BRAF kinases. The focus is on its impact on the downstream biomarker, phosphorylated ERK (pERK), a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive overview of the quantitative effects of Dabrafenib, detailed experimental methodologies for biomarker assessment, and visual representations of the underlying biological processes.

Introduction: Targeting the MAPK Pathway in BRAF-Mutant Cancers

The MAPK/ERK signaling cascade is a crucial pathway that regulates cellular processes such as proliferation, differentiation, and survival.[1] In a significant subset of cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] this compound is a targeted therapy designed to specifically inhibit the kinase activity of these mutant BRAF proteins.[2] By binding to the ATP-binding site of mutant BRAF, Dabrafenib prevents the phosphorylation and activation of its downstream target, MEK.[2] This, in turn, leads to a reduction in the phosphorylation and activation of ERK, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[3][4] The measurement of phosphorylated ERK (pERK) levels serves as a key pharmacodynamic biomarker to assess the on-target activity of Dabrafenib.

Quantitative Impact of Dabrafenib on Downstream Biomarkers

The efficacy of Dabrafenib in inhibiting the MAPK pathway is evident from both preclinical and clinical studies. The following tables summarize the quantitative data on the impact of Dabrafenib on pERK and other relevant biomarkers.

Table 1: In Vitro Efficacy of Dabrafenib in BRAF-Mutant Cell Lines

| Cell Line | BRAF Mutation | Dabrafenib IC50 (pERK Inhibition) | Dabrafenib IC50 (Cell Growth Inhibition) | Reference |

| A375P | V600E | ~3 nM | <200 nM | [5] |

| SK-MEL-28 | V600E | Not Reported | <200 nM | [5] |

| WM-115 | V600D | Not Reported | <30 nM | [5] |

| YUMAC | V600K | Not Reported | <30 nM | [5] |

| LCP | V600R | Strong inhibition observed | Remarkable inhibition observed | [1] |

| WM266 | V600D | Faster and stronger inhibition than WT | Remarkable inhibition observed | [1] |

| M411 | V600E | Clear reduction at 50 nM | <100 nM | [6] |

| M299 | V600E | No significant reduction | >100 nM (Resistant) | [6] |

Table 2: In Vivo Efficacy of Dabrafenib in a BRAF V600E Xenograft Model

| Biomarker | Change from Baseline | Time Point | Reference |

| Phosphorylated ERK (pERK) | 89% downregulation | 6 hours post-final dose | [5][7] |

| Ki67 (Proliferation Marker) | 28% downregulation | 6 hours post-final dose | [5][7] |

| p27 (Growth Inhibition Marker) | 54% upregulation | 6 hours post-final dose | [5][7] |

Experimental Protocols for Biomarker Assessment

Accurate measurement of pERK and other biomarkers is critical for evaluating the efficacy of Dabrafenib. The following are detailed methodologies for key experiments.

Western Blotting for pERK Detection

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This protocol is optimized for the detection of pERK in cell lysates following Dabrafenib treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Dabrafenib at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Immunohistochemistry (IHC) for pERK Staining in Paraffin-Embedded Tissues

IHC allows for the visualization of pERK expression and localization within the tissue context, providing valuable spatial information.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[8][9]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.[8][9]

-

Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[8]

-

Blocking: Apply blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary pERK antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

-

Signal Amplification: Apply the streptavidin-HRP conjugate and incubate.

-

Chromogenic Detection: Add the DAB substrate solution and monitor for color development.[8]

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.[8]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

-

Microscopic Analysis: Analyze the slides under a microscope to assess the intensity and localization of pERK staining.

Flow Cytometry for Intracellular pERK Analysis

Flow cytometry enables the quantitative analysis of pERK levels in individual cells within a heterogeneous population.

Materials:

-

Single-cell suspension of cells treated with Dabrafenib

-

Fixation buffer (e.g., 1.5% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)

-

Fluorochrome-conjugated primary antibody: Anti-phospho-ERK1/2 (Thr202/Tyr204)-PE or other suitable fluorochrome

-

Staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment: Prepare a single-cell suspension and treat with Dabrafenib.

-

Fixation: Fix the cells with fixation buffer to preserve the phospho-epitopes.[4][10]

-

Permeabilization: Permeabilize the cells with permeabilization buffer to allow intracellular antibody access. The choice of permeabilization agent (methanol or a detergent) can be critical and may need optimization.[10]

-

Intracellular Staining: Incubate the permeabilized cells with the fluorochrome-conjugated pERK antibody.[2][10]

-

Washing: Wash the cells with staining buffer to remove unbound antibody.

-

Data Acquisition: Acquire the samples on a flow cytometer, collecting fluorescence data for the pERK signal.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of pERK-positive cells and the median fluorescence intensity (MFI) of pERK staining.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental processes discussed in this guide.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Caption: A typical experimental workflow for assessing the impact of Dabrafenib on pERK.

Caption: Logical relationship between Dabrafenib treatment and its effect on pERK.

Resistance Mechanisms and pERK Reactivation

Despite the initial efficacy of Dabrafenib, a significant challenge in its clinical use is the development of acquired resistance. Most mechanisms of acquired resistance involve the reactivation of the MAPK pathway, leading to the re-phosphorylation of ERK. This can occur through various mechanisms, including mutations in downstream components like MEK, amplification of the BRAF gene, or activation of parallel signaling pathways that bypass BRAF. Therefore, monitoring pERK levels is not only crucial for assessing the initial drug response but also for detecting the emergence of resistance.

Conclusion

This compound is a highly effective inhibitor of mutant BRAF, leading to a significant and dose-dependent reduction in the downstream biomarker pERK. This guide has provided a comprehensive overview of the quantitative impact of Dabrafenib, detailed experimental protocols for biomarker analysis, and visual representations of the underlying molecular pathways. A thorough understanding of Dabrafenib's mechanism of action and the dynamics of pERK as a biomarker is essential for researchers and clinicians working to optimize targeted cancer therapies and overcome mechanisms of resistance.

References

- 1. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]

- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 9. cdn.origene.com [cdn.origene.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Dabrafenib Mesylate: A Technical Guide to Kinase Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, a reversible ATP-competitive kinase inhibitor, is a cornerstone in the targeted therapy of BRAF V600-mutant cancers, most notably metastatic melanoma.[1][2] Its efficacy is rooted in its high potency and selectivity for the mutant BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] However, a comprehensive understanding of its kinase selectivity profile and potential off-target effects is critical for optimizing its therapeutic window and anticipating mechanisms of resistance and toxicity. This technical guide provides an in-depth overview of Dabrafenib Mesylate's kinase selectivity, details its significant off-target effects, and furnishes detailed experimental protocols for its characterization.

Kinase Selectivity Profile

Dabrafenib exhibits high selectivity for BRAF kinases, particularly the V600E mutant, while demonstrating significantly less potency against a wide range of other kinases.[1][4] The following table summarizes the inhibitory activity of Dabrafenib against key on-target and other select kinases.

| Kinase Target | IC50 (nM) | Reference |

| BRAF V600E | 0.8 | [3] |

| BRAF V600K | 0.6 | [1] |

| BRAF V600D | 1.9 | [2] |

| Wild-Type BRAF | 3.2 | [3] |

| c-RAF (CRAF) | 5.0 | [1][3] |

Table 1: In vitro inhibitory potency (IC50) of Dabrafenib against various RAF kinases.

A broader view of Dabrafenib's selectivity has been established through comprehensive kinome scanning, which assesses the binding of the inhibitor to a large panel of kinases. These studies confirm that Dabrafenib is a highly selective inhibitor of BRAF kinases.[5]

Off-Target Effects

Despite its selectivity, Dabrafenib is known to have clinically relevant off-target effects. The most significant of these is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream activation of RAS.[6][7] This phenomenon is believed to underlie the development of secondary cutaneous squamous cell carcinomas in some patients.[7]

| Off-Target Effect | Affected Kinase/Pathway | Description | Clinical Relevance | Reference |

| Paradoxical MAPK Activation | c-RAF (in BRAF WT cells) | In BRAF wild-type cells with upstream RAS activation, Dabrafenib binding to one BRAF protomer can induce the dimerization and transactivation of c-RAF, leading to downstream MEK-ERK signaling. | Development of secondary malignancies such as cutaneous squamous cell carcinoma. | [6][8] |

| Inhibition of other kinases | NEK9, CDK16 | Dabrafenib has been shown to inhibit NEK9 and CDK16, which may contribute to its activity in BRAF wild-type cancers. | Potential for therapeutic application in other cancer types. | [9] |

| JNK Signaling Suppression | ZAK, MKK4, MAP4K5 | Off-target inhibition of kinases upstream of JNK has been observed, potentially suppressing apoptosis. | May contribute to therapeutic efficacy and also to adverse events. | [10][11] |

Table 2: Summary of notable off-target effects of this compound.

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway and Dabrafenib Inhibition

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In BRAF-mutant cancers, this pathway is constitutively active. Dabrafenib inhibits the mutant BRAF kinase, thereby blocking downstream signaling.

Caption: Inhibition of the MAPK pathway by Dabrafenib in BRAF-mutant cells.

Paradoxical MAPK Pathway Activation

In BRAF wild-type cells, particularly those with an activating RAS mutation, Dabrafenib can paradoxically activate the MAPK pathway. This occurs through the formation of RAF dimers and the transactivation of c-RAF.[7][8]

References

- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 7. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Figures and data in BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]

- 11. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]

The Discovery and Development of Dabrafenib Mesylate: A Technical Guide for Scientific Researchers

An In-depth Whitepaper on the Core Science and Clinical Evolution of a Targeted BRAF Inhibitor

Abstract

Dabrafenib mesylate (Tafinlar®) represents a significant milestone in the targeted therapy of cancers harboring BRAF mutations, particularly metastatic melanoma. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Dabrafenib for researchers, scientists, and drug development professionals. We delve into the preclinical and clinical milestones, detailing the experimental methodologies that underpinned its journey from a promising compound to an FDA-approved therapeutic. This whitepaper summarizes key quantitative data in structured tables for comparative analysis and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its scientific foundation.

Introduction: The Rationale for Targeting BRAF

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway is a hallmark of many human cancers. A key component of this cascade is the BRAF serine/threonine kinase. In 2002, activating mutations in the BRAF gene were identified as significant drivers of oncogenesis in a large proportion of melanomas and other solid tumors. The most common of these mutations, occurring in approximately 90% of BRAF-mutated cancers, is a single substitution of valine with glutamic acid at codon 600 (V600E), leading to constitutive activation of the BRAF kinase and downstream signaling, promoting uncontrolled cell growth.[2] This discovery provided a clear therapeutic target, spurring the development of selective BRAF inhibitors.

Discovery and Preclinical Development of Dabrafenib